1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione
Overview
Description
The compound “1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione” is a complex organic molecule. It likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also seems to have a benzyl group attached, which is a phenyl ring attached to a methylene (-CH2-) group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazine ring and the attachment of the 3,4-difluorobenzyl group. The exact synthesis would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazine ring and the benzyl group would likely be key structural features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Bioactive Compound Discovery
Research into the marine red alga Symphyocladia latiuscula led to the isolation of a new bromophenol C-N coupled with diketopiperazine. This compound, structurally related to 1,4-dihydropyrazine-2,3-diones, was identified using spectroscopic analysis, highlighting the potential of marine sources for novel bioactive compounds (Xu et al., 2012).
Synthetic Chemistry Advances
A study on the thermal [1,4] eliminations from 3,6-dihydropyrazines detailed the reaction of piperazine-2,5-diones with triethyloxonium fluoroborate, producing a cis–trans mixture of 2,5-diethoxy-3.6-dihydropyrazines. This research provides insights into the synthesis and transformations of dihydropyrazine derivatives, useful for chemical synthesis and modification techniques (Blake et al., 1972).
Pharmacological Potential
The actinobacterium Streptomyces sp. GW 33/1593 was found to produce a new cyclic dipeptide alongside known compounds, with cytotoxic activity against sea urchin embryos. This discovery adds to the understanding of natural products' potential in drug discovery, especially those with structural similarities to 1,4-dihydropyrazine-2,3-diones (Sobolevskaya et al., 2008).
Methodological Developments
Research into the monoalkylation of symmetrical α-diones offered an efficient method for the synthesis of monoalkylated 1,2-diones. This approach, utilizing steric control for selective deprotonation and alkylation, demonstrates the versatility of dihydropyrazine derivatives in organic synthesis (Gopal et al., 1998).
Oxidation Studies
The study of the oxidation of a stable 1,4-dihydropyrazine derivative by dioxygen in various solvents offers valuable information on the reactivity and potential applications of dihydropyrazine derivatives in oxidative processes and their implications in biological contexts (Brook et al., 1997).
Mechanism of Action
Target of Action
The targets of a compound are usually proteins such as enzymes or receptors. The specific target would depend on the structure of the compound and its chemical properties. For instance, the benzyl group in the compound could potentially interact with aromatic amino acids in a protein, forming pi-stacking interactions .
Mode of Action
The compound might bind to its target protein and modulate its activity. This could involve inhibiting an enzyme’s catalytic activity or blocking a receptor’s signal transduction .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of the difluorobenzyl group could affect the compound’s lipophilicity and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound induces apoptosis in cancer cells, this could result in the shrinkage of a tumor .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(3,4-Difluorobenzyl)-1,4-dihydropyrazine-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis, thereby affecting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the levels of metabolites and the overall metabolic flux. For instance, it may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating its mechanism of action .
Properties
IUPAC Name |
4-[(3,4-difluorophenyl)methyl]-1H-pyrazine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c12-8-2-1-7(5-9(8)13)6-15-4-3-14-10(16)11(15)17/h1-5H,6H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQFIMMWUUFDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CNC(=O)C2=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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